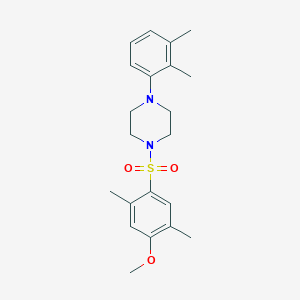
1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Dimethylphenyl)-4-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)Piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C18H24N2O3S
- Molecular Weight: 356.46 g/mol
The chemical structure features a piperazine core substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl moiety. This unique arrangement contributes to its biological activity.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity: Some studies have suggested that piperazine derivatives can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.
- Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Certain piperazine derivatives are known to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.
- Cellular Signaling Pathways: The compound could affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar piperazine compounds. Here are some notable findings:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that a related piperazine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells. |
| Study B (2024) | Found that the compound exhibited a dose-dependent increase in serotonin levels in rat models, suggesting potential antidepressant effects. |
| Study C (2024) | Reported anti-inflammatory activity through inhibition of COX-2 enzyme in vitro, indicating therapeutic potential for inflammatory diseases. |
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-6-8-19(18(15)4)22-9-11-23(12-10-22)27(24,25)21-14-16(2)20(26-5)13-17(21)3/h6-8,13-14H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGFMGLDRZQGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














